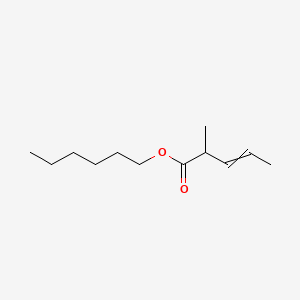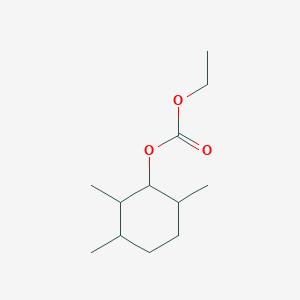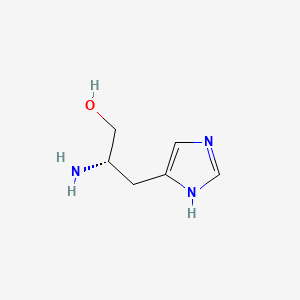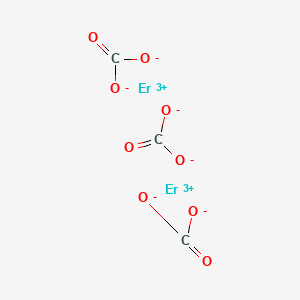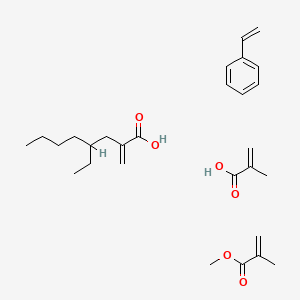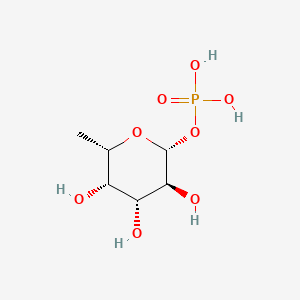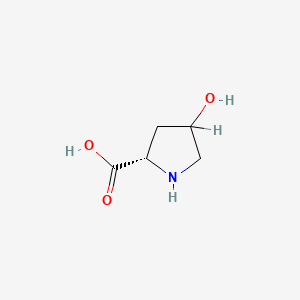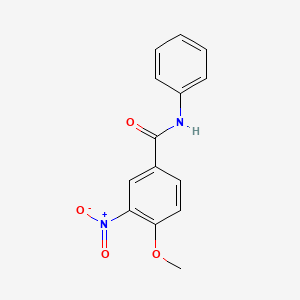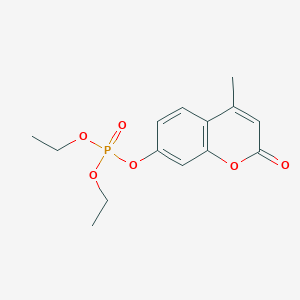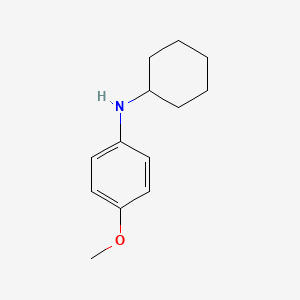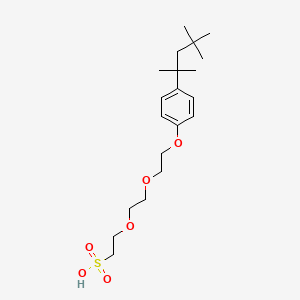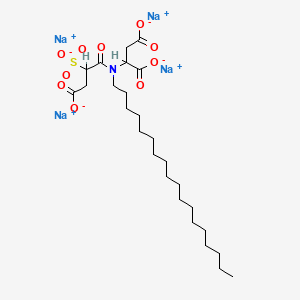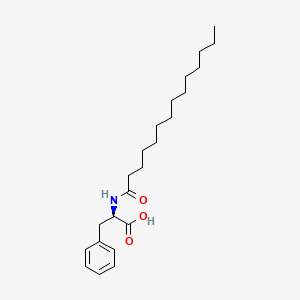
D-Phenylalanine, N-(1-oxotetradecyl)-
Übersicht
Beschreibung
D-Phenylalanine, N-(1-oxotetradecyl)-: is a synthetic derivative of D-phenylalanine, an amino acid that plays a crucial role in various biochemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanine, N-(1-oxotetradecyl)- typically involves the following steps:
Starting Material: The process begins with D-phenylalanine as the starting material.
Acylation Reaction: The nitrogen atom of D-phenylalanine is acylated using a tetradecanoyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
For large-scale production, the process may involve:
Enzymatic Resolution: Using immobilized enzymes like phenylalanine ammonia-lyase to produce optically pure D-phenylalanine.
Chemical Synthesis: Scaling up the acylation reaction under controlled conditions to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
D-Phenylalanine, N-(1-oxotetradecyl)-: undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenylalanine derivatives.
Wissenschaftliche Forschungsanwendungen
D-Phenylalanine, N-(1-oxotetradecyl)-: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including pain management and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of D-Phenylalanine, N-(1-oxotetradecyl)- involves:
Molecular Targets: It interacts with enzymes and receptors involved in amino acid metabolism.
Pathways: It may inhibit the breakdown of endorphins, thereby enhancing their pain-relieving effects. Additionally, it can modulate the activity of neurotransmitters by influencing their synthesis and degradation pathways.
Vergleich Mit ähnlichen Verbindungen
D-Phenylalanine, N-(1-oxotetradecyl)-: can be compared with other similar compounds such as:
L-Phenylalanine: The L-isomer of phenylalanine, which is a precursor to neurotransmitters like dopamine and norepinephrine.
N-Acetyl-D-phenylalanine: Another derivative with an acetyl group instead of a tetradecyl chain.
D-Tryptophan: Another D-amino acid with a different aromatic side chain.
Uniqueness: : The long aliphatic chain in D-Phenylalanine, N-(1-oxotetradecyl)- imparts unique hydrophobic properties, making it distinct from other phenylalanine derivatives and potentially enhancing its interaction with lipid membranes and hydrophobic protein pockets.
Eigenschaften
IUPAC Name |
(2R)-3-phenyl-2-(tetradecanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3/c1-2-3-4-5-6-7-8-9-10-11-15-18-22(25)24-21(23(26)27)19-20-16-13-12-14-17-20/h12-14,16-17,21H,2-11,15,18-19H2,1H3,(H,24,25)(H,26,27)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNQTYRJPFJGX-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181684 | |
| Record name | D-Phenylalanine, N-(1-oxotetradecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272123-01-0 | |
| Record name | D-Phenylalanine, N-(1-oxotetradecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272123010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Phenylalanine, N-(1-oxotetradecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


